RBC10
Overview
Description
RBC10 is a small molecule inhibitor that targets the Ral GTPase, specifically inhibiting the binding of Ral to its effector RALBP1. This compound has shown significant potential as an anti-cancer agent by inhibiting Ral-mediated cell spreading of murine embryonic fibroblasts and anchorage-independent growth of human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RBC10 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature.
Chemical Reactions Analysis
Types of Reactions: RBC10 primarily undergoes binding inhibition reactions where it inhibits the interaction between Ral and RALBP1. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its role as an inhibitor .
Common Reagents and Conditions: The primary reagent used with this compound is dimethyl sulfoxide (DMSO) for dissolution. The compound is stable under standard laboratory conditions and does not require special handling .
Major Products Formed: As this compound is an inhibitor, it does not form major products through chemical reactions. Its primary function is to inhibit the binding of Ral to RALBP1, thereby preventing downstream signaling pathways involved in cancer cell proliferation .
Scientific Research Applications
RBC10 has several scientific research applications, particularly in the fields of cancer research and cell biology. It is used to study the role of Ral GTPases in cell spreading and anchorage-independent growth. By inhibiting Ral-mediated pathways, this compound helps researchers understand the mechanisms of cancer cell proliferation and metastasis .
In addition to cancer research, this compound is also used in studies involving cell signaling and molecular biology. Its ability to inhibit specific protein-protein interactions makes it a valuable tool for dissecting complex cellular pathways .
Mechanism of Action
RBC10 exerts its effects by binding to the Ral GTPase and inhibiting its interaction with the effector protein RALBP1. This inhibition prevents Ral-mediated cell spreading and anchorage-independent growth, which are critical processes in cancer cell proliferation . The molecular targets of this compound include the Ral GTPase and its downstream signaling pathways, which are involved in various cellular processes such as cytoskeletal organization and vesicle trafficking .
Comparison with Similar Compounds
- RBC6
- RBC8
- BQU57
Comparison: RBC10, RBC6, and RBC8 are all small molecule inhibitors that target the Ral GTPase. this compound is unique in its specific inhibition of Ral-mediated cell spreading and anchorage-independent growth. RBC8 and its derivative BQU57 have shown similar inhibitory effects but with different binding affinities and specificities .
This compound stands out due to its high potency and selectivity for the Ral GTPase, making it a valuable tool for cancer research and therapeutic development .
Properties
IUPAC Name |
6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERBEDAMDXRGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is RBC10 and why is it of interest to cancer researchers?
A1: this compound (11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one) is a small molecule identified through virtual screening for its ability to bind to the GDP-bound form of Ral GTPase. [, ] RalA and RalB are proteins involved in various cellular processes, including proliferation, survival, and metastasis, and have been implicated in the development and progression of several cancers. [] Therefore, inhibiting Ral function with compounds like this compound is a potential strategy for cancer treatment.
Q2: How does this compound interact with its target, Ral GTPase?
A2: this compound binds to a specific site on the GDP-bound form of Ral. [] This binding is thought to lock Ral in its inactive GDP-bound state, preventing it from being activated by guanine nucleotide exchange factors (GEFs) and subsequently inhibiting its downstream signaling. []
Q3: What are the downstream effects of this compound inhibiting Ral GTPase activity?
A3: While the exact mechanisms are still under investigation, research suggests that this compound's inhibition of Ral GTPase leads to several effects on cancer cells, including:
- Reduced Cell Viability and Proliferation: Studies have shown that this compound can decrease the viability and proliferation of various cancer cell lines. []
- Inhibition of Cell Migration and Invasion: this compound has demonstrated the ability to hinder the migration and invasion of cancer cells, key processes in metastasis. []
Q4: Has the Structure-Activity Relationship (SAR) of this compound or related compounds been explored?
A4: While the provided research focuses on this compound specifically, it mentions identifying several related compounds (RBC6, RBC8) with similar Ral-binding properties. [] This suggests ongoing SAR studies are being conducted to optimize the potency, selectivity, and drug-like properties of these Ral inhibitors.
Q5: Are there any analytical methods used to characterize or quantify this compound?
A5: The research mentions using Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction between this compound and Ral. [] Additional analytical methods for characterizing and quantifying this compound are likely employed but not specifically detailed in the provided research papers.
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